molecular formula C10H8N2O B162953 2-(1H-Imidazol-2-yl)benzaldehyde CAS No. 139975-94-3

2-(1H-Imidazol-2-yl)benzaldehyde

Cat. No.: B162953
CAS No.: 139975-94-3
M. Wt: 172.18 g/mol
InChI Key: PPWUDUBSVGQQAL-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)benzaldehyde is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

The structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .


Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Fluorescent Probing

  • 2-(1H-Imidazol-2-yl)benzaldehyde derivatives have been used as ratiometric fluorescent probes for detecting specific amino acids, ions, and other molecules. For instance, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde has been designed as a fluorescent probe for cysteine and homocysteine, showing a significant emission shift upon detection (Lin et al., 2008).

Synthesis of Diverse Compounds

  • This compound is involved in the synthesis of various chemical derivatives. For example, it has been used in the transition-metal-free insertion of benzyl group between aldehyde and imidazole, facilitating the synthesis of quinolin-4-one derivatives (Xu et al., 2019).

Sensing Applications

  • Derivatives of this compound can act as sensors. A notable example includes its use in the development of chemosensors for selective detection of ions like Al3+ (Jeyanthi et al., 2013).

Corrosion Inhibition

  • Imidazole-based molecules, including this compound, have demonstrated effectiveness in inhibiting corrosion of metals in acidic mediums. This has important implications in industrial applications where metal corrosion is a significant issue (Costa et al., 2021).

Bioimaging and Medical Applications

  • Imidazole derivatives, including those based on this compound, have been explored for bioimaging applications. An example includes its use as a probe for hydrogen sulfite with potential applications in cellular bioimaging (Cheng et al., 2013).

Chemical Synthesis and Catalysis

  • This compound has been utilized in various chemical synthesis processes, including the production of imidazole derivatives and in catalysis (Ilavarasan et al., 2018).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future . Additionally, recent advances in the synthesis of imidazoles highlight the importance of these heterocycles in a variety of everyday applications .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-9(8)10-11-5-6-12-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWUDUBSVGQQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569131
Record name 2-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139975-94-3
Record name 2-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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